D-Asparagine methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

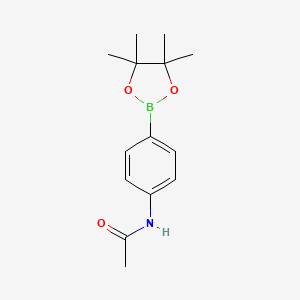

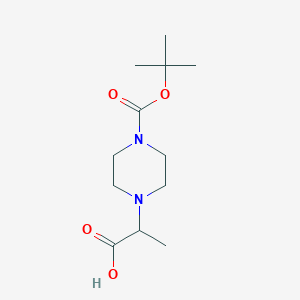

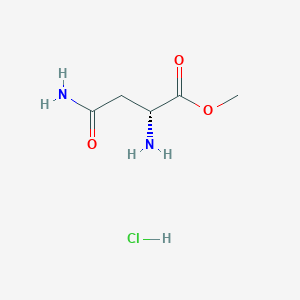

D-Asparagine methyl ester hydrochloride is a compound with the molecular formula C5H11ClN2O3 . It is also known by other names such as Methyl D-asparaginate hydrochloride and ®-methyl 2,4-diamino-4-oxobutanoate hydrochloride . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of D-Asparagine methyl ester hydrochloride consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 . Physical And Chemical Properties Analysis

D-Asparagine methyl ester hydrochloride has a molecular weight of 182.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 182.0458199 g/mol . The topological polar surface area is 95.4 Ų .Aplicaciones Científicas De Investigación

Peptide Synthesis

- D-Asparagine methyl ester hydrochloride has been used in peptide syntheses, particularly in the creation of benzyloxycarbonyl peptide esters, which can be transformed into free peptides under mild conditions (Stewart, 1967).

Chemo-Enzymatic Preparation

- It has played a role in the enantioselective enzymatic hydrolysis of N-protected D-asparagine esters, useful in preparing chiral 3-aminopyrrolidine derivatives, which are important in drug development (Iding, Wirz, & Rogers-Evans, 2004).

Analytical Chemistry

- In the field of analytical chemistry, it's been used in methods for determining asparagine in enzymic hydrolysates of peptides and glycopeptides (Hediger, Stevens, Bradenberger, & Schmid, 1973).

Asymmetric Synthesis

- D-Asparagine methyl ester hydrochloride is involved in asymmetric synthesis, particularly in the preparation of protected α-Methylasparagine derivatives and corresponding dipeptides (Hopkins, Ritsema, & Konopelski, 1999).

Complex Formation Studies

- It has been studied for its role in the formation of metal complexes, providing insights into the stability and structure of such complexes (Li, Doody, & White, 1958).

Mass Spectrometry Analysis

- D-Asparagine methyl ester hydrochloride is significant in the methylation of proteins and peptides for mass spectrometry analysis, helping in the detection and analysis of isoAsp peptides (Liu et al., 2012).

Gas Chromatography

- It's also been utilized in the gas-liquid chromatographic method for analyzing amino acids, including asparagine, in human serum (Yamamoto, Kiyama, Watanabe, & Makita, 1982).

Neuropeptide Analysis

- In neuropeptide analysis, D-Asparagine methyl ester hydrochloride assists in the methyl esterification process, which is important for identifying and characterizing neuropeptides (Ma, Kutz-Naber, & Li, 2007).

Cyclooxygenase Inhibition

- Research on Asparagus officinalis, which contains asparagine, focuses on its constituents for inhibitory activity against cyclooxygenase-2, a key enzyme in inflammation and pain pathways (Jang et al., 2004).

Antigenic Peptide Synthesis

- Its use in synthesizing antigenic peptides, such as those from Escherichia coli K88 ad protein fimbriae, has been explored for potential applications in immunology and vaccine development (Meldal, 1986).

Safety And Hazards

D-Asparagine methyl ester hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Asparagine methyl ester hydrochloride | |

CAS RN |

1272755-18-6 |

Source

|

| Record name | D-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.